molecular formula C13H17N B12847138 3,5-Diisopropylbenzonitrile

3,5-Diisopropylbenzonitrile

Cat. No.: B12847138
M. Wt: 187.28 g/mol
InChI Key: BICQUOVRCALPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diisopropylbenzonitrile is an organic compound with the molecular formula C13H17N. It is a derivative of benzonitrile, where two isopropyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diisopropylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-diisopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion to the nitrile compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropylbenzonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diisopropylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diisopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diisopropylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3,5-di(propan-2-yl)benzonitrile

InChI

InChI=1S/C13H17N/c1-9(2)12-5-11(8-14)6-13(7-12)10(3)4/h5-7,9-10H,1-4H3

InChI Key

BICQUOVRCALPDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C#N)C(C)C

Origin of Product

United States

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